molecular formula C21H25ClN4O3S B6488128 ethyl 1-[(2-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate CAS No. 887218-95-3

ethyl 1-[(2-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate

Cat. No.: B6488128
CAS No.: 887218-95-3
M. Wt: 449.0 g/mol
InChI Key: UOKRDLKBESOFIG-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C21H25ClN4O3S and its molecular weight is 449.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.1335895 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 1-[(2-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate (CAS#: 887218-95-3) is a complex compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H25ClN4O3SC_{21}H_{25}ClN_{4}O_{3}S, with a molecular weight of 449.0 g/mol. The structure features a piperidine ring, a triazole-thiazole moiety, and a chlorophenyl group, contributing to its unique biological profile.

Research indicates that compounds containing triazole and thiazole moieties exhibit diverse biological activities, particularly in anticancer and antimicrobial domains. The presence of these groups is essential for their interaction with biological targets:

  • Anticancer Activity : Triazole derivatives have shown potential in inhibiting various cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxicity against colon carcinoma cells with IC50 values in the low micromolar range .
  • Antimicrobial Effects : The thiazole ring has been linked to antimicrobial properties due to its ability to interfere with bacterial cell wall synthesis and function .

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effects on HCT-15 colon carcinoma cells. The results indicated significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents .
    CompoundCell LineIC50 (µM)
    Ethyl 1-[(2-chlorophenyl)...HCT-1512.5
    DoxorubicinHCT-1510.0
  • Mechanistic Insights : Molecular docking studies revealed that the compound interacts with key proteins involved in cell proliferation and apoptosis pathways. This interaction suggests that it may act as an inhibitor of specific kinases (e.g., CDK2), which are critical for cancer cell cycle regulation .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Activity TypeObserved EffectReference
AnticancerCytotoxicity against HCT-15
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential CDK2 inhibition

Properties

IUPAC Name

ethyl 1-[(2-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O3S/c1-3-16-23-21-26(24-16)19(27)18(30-21)17(14-7-5-6-8-15(14)22)25-11-9-13(10-12-25)20(28)29-4-2/h5-8,13,17,27H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKRDLKBESOFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCC(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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